Product packaging for Aureobasidin S4(Cat. No.:CAS No. 153954-75-7)

Aureobasidin S4

Cat. No.: B235867
CAS No.: 153954-75-7
M. Wt: 1117.4 g/mol
InChI Key: AUIRGWHYLWLLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin S4 is a cyclic depsipeptide antifungal antibiotic produced by Aureobasidium pullulans R106. It belongs to a family of lipophilic compounds but is distinguished by its higher hydrophilicity compared to earlier known aureobasidins (A-R) as determined by reversed-phase HPLC . This compound demonstrates highly potent antifungal activity against a range of pathogenic fungi, with particular efficacy against Candida species and Cryptococcus neoformans . The potent activity of this compound and related congeners like S2b and S3 is associated with the presence of a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) moiety as the hydroxy acid component of its structure . The primary mechanism of action of aureobasidin antibiotics is the potent inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway . This enzyme, encoded by the AUR1 gene in yeast, catalyzes the transfer of a phosphoinositol group to ceramide . Inhibition by this compound disrupts the formation of key membrane components, leading to the accumulation of ceramides and ultimately causing fungal cell death . This target is considered fungal-selective, as the sphingolipid biosynthesis pathway in mammals differs, offering a potential window for selective antifungal activity . In research settings, this compound is a valuable tool for studying fungal sphingolipid biology and the mechanisms of cell membrane integrity. Furthermore, the Aureobasidin A resistance gene ( AUR1-C ) is widely utilized as a dominant selectable marker in yeast molecular genetics and yeast two-hybrid systems to efficiently select for genuine positive clones and minimize background growth . Notice to Purchaser: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H92N8O12 B235867 Aureobasidin S4 CAS No. 153954-75-7

Properties

CAS No.

153954-75-7

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

IUPAC Name

3,6-dibenzyl-24-butan-2-yl-12-(3-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O12/c1-17-37(8)46-57(76)65(14)47(35(4)5)52(71)61-42(31-34(2)3)55(74)67(16)50(60(11,12)79)59(78)80-49(38(9)39(10)69)58(77)66(15)48(36(6)7)53(72)62-43(32-40-25-20-18-21-26-40)54(73)64(13)45(33-41-27-22-19-23-28-41)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,34-39,42-50,69,79H,17,24,29-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)

InChI Key

AUIRGWHYLWLLAZ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C

Synonyms

Aureobasidin S4

Origin of Product

United States

Isolation and Spectroscopic Characterization Methodologies

Fermentation Broth Cultivation and Extraction

Aureobasidin S4, along with other related analogues (S1, S2a, S2b, S3), was initially discovered in the fermentation broth of Aureobasidium pullulans R106 nih.gov. The cultivation of A. pullulans for aureobasidin production typically involves specific fermentation media designed to optimize the yield of secondary metabolites. Following cultivation, the aureobasidins are extracted from the fermentation broth. Methanol is commonly employed as a solvent for the extraction of lipopeptides, including aureobasidins, from the microbial biomass or supernatant acs.orgagriculturejournals.cz. The crude extract obtained contains a complex mixture of metabolites, necessitating further purification steps.

Chromatographic Purification Techniques

Purification of this compound from the crude fermentation extract is primarily achieved through various chromatographic techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) being a cornerstone method nih.govacs.org. Aureobasidins S1-S4 are noted for their higher hydrophilicity compared to earlier identified aureobasidins, which influences their chromatographic behavior nih.gov.

Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. C18 or biphenyl (B1667301) stationary phases are commonly used, with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution acs.orgzeochem.com. Gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute the more hydrophobic compounds. Preparative HPLC systems, utilizing columns such as those from Shimadzu or Waters, are used for isolating sufficient quantities of this compound for detailed structural analysis acs.org.

On-line LC/MS: Integrating liquid chromatography with mass spectrometry allows for simultaneous separation and detection, providing immediate molecular weight information and aiding in the identification of eluted compounds, including this compound nih.gov.

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) plays a pivotal role in determining the molecular weight and elemental composition of this compound, thereby establishing its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is widely used for analyzing peptides and depsipeptides like aureobasidins. ESI-MS allows for the generation of intact molecular ions, facilitating molecular weight determination nih.govasm.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, enabling the determination of the precise elemental composition of the molecule. For persephacin, a related aureobasidin analogue, HRESIMS data led to the determination of its molecular formula as C57H102N8O11 acs.org. While the exact formula for this compound is not explicitly stated in the provided results, HRESIMS is the standard method for such determination.

LC/MS: Coupling LC with MS allows for the analysis of individual components eluting from the chromatography column, providing mass information for each separated compound nih.gov.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of this compound, including the connectivity of atoms and the arrangement of its constituent amino acid and hydroxy acid units.

1D NMR (1H NMR and 13C NMR): Proton (1H) NMR provides information about the number, type, and environment of hydrogen atoms, while Carbon-13 (13C) NMR reveals the carbon backbone. For this compound, these spectra would typically show signals corresponding to amide protons, N-methyl groups, carbonyl carbons, and various aliphatic and aromatic protons and carbons characteristic of its amino acid and hydroxy acid residues acs.orghyphadiscovery.com. For instance, related compounds exhibit signals for amid NHs in the δH 7.5–8.4 range, N-methyl resonances between δH 3.1–3.3, and carbonyl carbons from δC 166.8–177.2 acs.org. Instruments operating at 400-500 MHz for 1H and 100-125 MHz for 13C are standard for such analyses nih.govnd.edu.

2D NMR (COSY, HSQC, HMBC, ROESY): These advanced techniques provide crucial information about atom connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons, Heteronuclear Multiple Bond Correlation (HMBC) maps correlations between protons and carbons separated by two or three bonds, and Rotating Frame Overhauser Effect Spectroscopy (ROESY) provides information about through-space proximity of protons, aiding in stereochemical assignments acs.orghyphadiscovery.com. These experiments are vital for piecing together the complex cyclic depsipeptide structure of this compound.

Chiral Analysis for Absolute Configuration Determination

Determining the absolute configuration of the chiral centers within this compound is critical for a complete structural understanding, as stereochemistry significantly influences biological activity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique utilizes chiral stationary phases to separate enantiomers. By comparing the retention times of hydrolysed and derivatized this compound components with known chiral standards, the absolute configuration of its amino acid and hydroxy acid residues can be assigned acs.orguniv-rennes1.fracs.orgresearchgate.netuni-tuebingen.de. For example, the absolute configuration of the 2-hydroxy-3-methylpentanoic acid (HMP) residue in persephacin was determined to be 2R,3R by coelution with a synthesized standard on chiral HPLC acs.org.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing chiroptical information that can be correlated with specific stereoisomers. Experimental ECD spectra can be compared with theoretically calculated ECD spectra (e.g., using Density Functional Theory) to assign absolute configurations acs.org.

Marfey's Analysis: This method involves derivatizing amino acids obtained from peptide hydrolysis with a chiral reagent (Marfey's reagent), followed by separation using RP-HPLC. The resulting diastereomeric derivatives can be separated and identified by their retention times, allowing for the determination of the original amino acid's configuration acs.orgnih.gov.

Hydrolytic Degradation and Derivatization for Amino Acid Analysis

To analyze the constituent amino acids and hydroxy acids of this compound, the cyclic depsipeptide must first be broken down into its individual components through hydrolysis.

Acid Hydrolysis: Treatment with strong acids, typically 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110 °C), is a common method to cleave the peptide and ester bonds acs.orgnih.govuniv-rennes1.frresearchgate.net. Care must be taken to prevent degradation of sensitive amino acids like tryptophan or epimerization of chiral centers during this process. Methods involving the addition of protective agents or milder hydrolysis conditions (e.g., microwave-assisted hydrolysis) can be employed univ-rennes1.frresearchgate.netkohan.com.tw.

Derivatization: Following hydrolysis, the resulting free amino acids are typically derivatized to enhance their detectability, particularly for HPLC and MS analysis. Common derivatization reagents include ortho-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, which form fluorescent products univ-rennes1.frlcms.czjasco-global.com. Marfey's reagent is specifically used for chiral analysis acs.orgnih.gov.

Computational Analysis for Structural and Stereochemical Predictions

Computational methods complement experimental data in confirming and predicting structural and stereochemical features of this compound.

Density Functional Theory (DFT) Calculations: DFT is used to calculate theoretical spectroscopic properties, such as NMR chemical shifts and ECD spectra, which can then be compared with experimental data to aid in structure and stereochemical assignments acs.org.

Principal Component Analysis (PCA): While not explicitly mentioned for this compound, PCA can be applied to large datasets, such as NMR spectral data, to identify patterns and aid in distinguishing between different structural isomers or confirming assignments.

Biological Activities and Cellular Mechanisms of Action

Antifungal Activity Spectrum of Aureobasidin S4

This compound, along with other aureobasidins, has demonstrated significant antifungal activity against a range of clinically relevant fungal species. Studies have highlighted its efficacy against Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, as well as against Cryptococcus neoformans nih.govmdpi.comnih.govmodares.ac.irnih.govfrontiersin.orgfrontiersin.org. These fungi are common causes of superficial and invasive infections, particularly in immunocompromised individuals. The compound's activity spectrum positions it as a potential agent against a broad array of fungal threats nih.govfrontiersin.org.

Mechanisms of Action of Aureobasidins on Fungal Cells

The primary mechanism of action for aureobasidins, including this compound, involves the inhibition of crucial enzymes in the fungal sphingolipid biosynthesis pathway mdpi.comnih.govfrontiersin.orgmdpi.compatsnap.comnih.govmdpi.com. This pathway is vital for maintaining fungal cell membrane integrity, cellular homeostasis, and virulence.

Inhibition of Sphingolipid Biosynthesis

Sphingolipids are essential components of fungal cell membranes, playing roles in growth, differentiation, signaling, and virulence nih.govmdpi.comfrontiersin.orguni-muenchen.debiologists.com. The de novo synthesis of sphingolipids in fungi is a complex process that differs from that in mammalian cells, making it an attractive target for antifungal drug development mdpi.compatsnap.comfrontiersin.org. Aureobasidins disrupt this pathway by targeting key enzymes.

Targeting Inositol (B14025) Phosphorylceramide (IPC) Synthase (Aur1/Ipc1)

The enzyme Inositol Phosphorylceramide (IPC) synthase, encoded by the AUR1 or IPC1 gene, is a critical enzyme in the fungal sphingolipid biosynthesis pathway. It catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to phytoceramide, forming inositol phosphorylceramide (IPC) nih.govfrontiersin.orgmdpi.compatsnap.comfrontiersin.orgnih.govwikigenes.orgbiorxiv.org. IPC is a major sphingolipid in fungi. Aureobasidin A, and by extension this compound, are potent inhibitors of IPC synthase mdpi.comnih.govfrontiersin.orgpatsnap.comnih.gov. This inhibition is considered the primary mechanism by which aureobasidins exert their antifungal effects mdpi.comnih.govfrontiersin.orgpatsnap.comnih.govmdpi.com.

Inhibition of Sphingolipid C9-Methyltransferase (SMT)

While IPC synthase inhibition is the most prominent mechanism attributed to aureobasidins, other aspects of sphingolipid metabolism can also be targeted. Sphingolipid C9-methyltransferase (SMT) is an enzyme involved in the synthesis of a fungus-specific sphingolipid, C9-methylated glucosylceramide nih.govnih.govresearchgate.net. This lipid is important for fungal growth and virulence nih.gov. Although direct inhibition of SMT by this compound is not explicitly detailed in the provided search results, the broader disruption of sphingolipid biosynthesis pathways by aureobasidins implies a potential indirect impact or highlights SMT as another target within this critical metabolic route mdpi.commdpi.combiologists.comasm.org.

Biosynthesis and Genetic Determinants

Microbial Producers of Aureobasidins

Aureobasidins, a group of cyclic depsipeptide antibiotics, are naturally produced by the filamentous fungus Aureobasidium pullulans. nih.govacademicjournals.org Notably, specific strains of this black yeast are recognized for their capacity to synthesize these compounds. nih.gov Among these, Aureobasidium pullulans strain R106 has been a primary source for the isolation and discovery of new aureobasidins, including Aureobasidin S4. nih.govgenome.jpgenome.jp This particular strain, also referred to as BP-1938, has been instrumental in the study of aureobasidin biosynthesis. academicjournals.orguniprot.org

The fermentation broth of A. pullulans R106 yielded five new aureobasidins, designated S1, S2a, S2b, S3, and S4. nih.gov These "S-series" aureobasidins exhibit greater hydrophilicity compared to the previously identified aureobasidins A-R. nih.gov The discovery of these compounds was facilitated by advanced analytical techniques such as on-line liquid chromatography/mass spectrometry with electrospray ionization. nih.gov

Microbial ProducerKnown Aureobasidins ProducedReference
Aureobasidium pullulans R106 (BP-1938)Aureobasidin A, S1, S2a, S2b, S3, S4 nih.govacademicjournals.org

Enzymology of Aureobasidin Biosynthesis

The biosynthesis of aureobasidins is a complex process orchestrated by large, multifunctional enzymes.

Involvement of Non-Ribosomal Peptide Synthetase (NRPS) Complexes (e.g., the aba1 gene)

Aureobasidins are synthesized via a non-ribosomal pathway, a common mechanism for the production of peptide natural products in microorganisms. nih.gov This synthesis is catalyzed by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.govfrontiersin.org In the case of Aureobasidin A, the gene encoding this NRPS complex has been identified as aba1 in Aureobasidium pullulans BP-1938. academicjournals.orguniprot.orgnih.gov

The aba1 gene is substantial, with an intronless open reading frame (ORF) of 34,980 base pairs. nih.gov This ORF translates into a massive protein of 11,659 amino acids with a calculated molecular mass of approximately 1,286 kilodaltons. nih.gov The structure of the aba1 gene product aligns with the composition of Aureobasidin A, featuring nine biosynthetic modules. nih.gov Disruption of the aba1 gene has been shown to halt the production of Aureobasidin A, confirming its essential role in the biosynthesis of this antibiotic. nih.gov

Specific Enzyme Functions within the Biosynthetic Pathway (e.g., Adenylation and Thiolation Domains)

Each module of an NRPS is responsible for the incorporation of a specific amino acid or hydroxy acid into the growing peptide chain. nih.gov These modules contain several catalytic domains that carry out distinct functions. Key among these are the adenylation (A) and thiolation (T) or peptidyl carrier protein (PCP) domains. frontiersin.org

The adenylation domain is responsible for selecting and activating the specific substrate (an amino acid or hydroxy acid) by converting it to an adenylate. nih.govnih.gov The activated substrate is then transferred to the thiolation domain, which holds the growing peptide chain through a thioester linkage. frontiersin.org The aba1 gene encodes for eight modules containing adenylation domains with recognizable codes for amino acid specificity. nih.gov An interesting feature of the aba1 gene is the high degree of sequence identity among several of its biosynthetic modules. nih.gov

Proposed Post-Assembly Modifications (e.g., L-Valine Hydroxylation)

The structural diversity of aureobasidins can be further enhanced by modifications that occur after the main peptide chain has been assembled. One such proposed modification is the hydroxylation of L-valine residues. For instance, Aureobasidin S2b, S3, and S4 are characterized by a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) moiety. nih.gov This suggests the action of a hydroxylase enzyme that modifies the Hmp precursor or the assembled depsipeptide.

Precursor-Directed Biosynthesis and Metabolic Engineering

The biosynthetic pathway of aureobasidins can be manipulated to produce novel analogs with potentially altered biological activities.

Incorporation of Exogenous Amino Acid Analogs

Precursor-directed biosynthesis is a technique that involves feeding structural analogs of the natural precursors to the producing organism. mdpi.com This can lead to the incorporation of these analogs into the final product, creating new derivatives. In the context of aureobasidin biosynthesis, feeding various amino acid analogs to cultures of Aureobasidium pullulans R106 has resulted in the production of new Aureobasidin A analogs. nih.gov

For example, amino acids at specific positions within the Aureobasidin A structure have been successfully replaced by analogs such as o-fluoro-L-phenylalanine and 4-hydroxy-L-proline. nih.gov This approach has led to the generation of eight new Aureobasidin A analogs. nih.gov However, not all positions in the aureobasidin structure are amenable to this type of modification. Studies have shown that while exogenously supplied L-[1-13C]-Valine was incorporated into the valine-related parts of Aureobasidin A, these positions were not replaced by amino acid analogs. nih.gov This suggests a high degree of substrate specificity by the corresponding NRPS modules.

Position in Aureobasidin AOriginal Amino AcidSuccessful Analog IncorporationReference
3L-phenylalanineo-fluoro-L-phenylalanine nih.gov
5L-proline4-hydroxy-L-proline nih.gov
8L-leucineL-norleucine, L-norvaline nih.gov

Genomic and Transcriptomic Analysis of Aureobasidin-Producing Organisms

Genomic and transcriptomic analyses have been instrumental in elucidating the genetic underpinnings of Aureobasidin biosynthesis. The primary producing organism, Aureobasidium pullulans, is a yeast-like fungus known for its metabolic versatility and production of a wide array of compounds, including polysaccharides and antimycotics. nih.govosti.govresearchgate.net

Comparative Genomic Analysis of Aureobasidium Species

To understand the genetic framework of A. pullulans, comparative genomic studies have been conducted. The genomes of four recognized species, previously considered varieties of A. pullulans, were sequenced and analyzed: A. pullulans (EXF-150), A. melanogenum (CBS 110374), A. subglaciale (EXF-2481), and A. namibiae (CBS 147.97). nih.govosti.gov The genomic differences observed were significant enough to warrant their classification as distinct species. osti.gov

These analyses revealed that the genome sizes and the number of predicted genes are comparable across these species. nih.gov For instance, the genome of A. pullulans NBB 7.2.1 is 28.41 Mbp and contains 10,925 predicted genes. nih.gov The genomes of the other four species range from 25.43 to 29.62 Mbp, with 10,266 to 11,866 predicted genes. osti.gov A detailed comparison highlights the genomic characteristics of these related fungi.

Table 1: Comparative Genomic Features of Aureobasidium Species

This table provides a summary of the genomic data from the analysis of different Aureobasidium species.

SpeciesStrainGenome Size (Mbp)Number of Predicted GenesSource
Aureobasidium pullulansNBB 7.2.128.4110,925 nih.gov
Aureobasidium pullulansEXF-15029.6211,866 nih.govosti.gov
Aureobasidium melanogenumCBS 11037426.2010,594 nih.govosti.gov
Aureobasidium namibiaeCBS 147.9725.4310,266 nih.govosti.gov
Aureobasidium subglacialeEXF-248125.8010,809 nih.govosti.gov

A significant finding from these genomic surveys was the identification of genes for many secondary metabolites, such as pullulan and siderophores. osti.govensembl.org However, the biosynthetic gene cluster for Aureobasidin A was not identified in the genomes of A. pullulans var. melanogenum (now A. melanogenum), A. subglaciale, or A. namibiae. osti.govensembl.org

The core genetic information for Aureobasidin A synthesis is located in a specific biosynthetic gene cluster (BGC). secondarymetabolites.org The MIBiG database, a repository for BGCs, lists the Aureobasidin A cluster from Aureobasidium pullulans under accession BGC0000307. secondarymetabolites.org This cluster is characterized by a large non-ribosomal peptide synthetase (NRPS) gene.

Table 2: Gene Details for the Aureobasidin A Biosynthetic Gene Cluster (BGC0000307)

This table details the primary gene responsible for Aureobasidin A synthesis as identified in Aureobasidium pullulans.

Gene IdentifierPositionProductFunctionsSource
aba1 (ACJ04424.1)506 - 35485Aureobasidin A1 biosynthesis complexNRPS (Type I) secondarymetabolites.org

The central gene, aba1, is a multi-modular NRPS responsible for assembling the peptide backbone of the antibiotic. secondarymetabolites.org Structure-based inference suggests the substrates for the different modules of this NRPS include 2R-hydroxy-3-methylpentanoic acid, valine, and phenylalanine. secondarymetabolites.org Homologous BGCs have been found in other fungi; for example, the BGC for aureobasidin A1 was detected in Lecanicillium sp., with the backbone gene showing 52% amino acid identity to the aba1 complex in A. pullulans. researchgate.net

Transcriptomic Research Findings

Transcriptomic analysis provides a snapshot of gene expression under specific conditions, offering insights into the regulation of metabolic pathways. In a study involving the co-cultivation of A. pullulans NBB 7.2.1 with the plant pathogen Fusarium oxysporum, a strong transcriptional response was observed in the yeast-like fungus. nih.gov This dual RNA-seq experiment revealed that 1,337 genes in A. pullulans (approximately 12% of all genes) were differentially expressed in response to the interaction. nih.gov Among these, 618 genes were upregulated and 719 were downregulated. nih.gov

Further analysis focusing on genes predicted to encode secreted proteins showed that 178 such genes had significantly altered expression levels. nih.gov Specifically, 92 of these genes were upregulated, while 86 were downregulated. nih.gov This subset of responsive genes included those predicted to be part of secondary metabolite clusters (such as NRPS and PKS clusters) and those encoding secreted hydrolases like glycosylases, esterases, and proteases. nih.govresearchgate.net These findings suggest that the production of secondary metabolites, potentially including aureobasidins, is part of a complex regulatory network that responds to the presence of competing microorganisms. nih.gov

The use of Aureobasidin A as a selection marker in yeast one-hybrid (Y1H) and two-hybrid (Y2H) systems also underscores the deep understanding of its genetic basis. yeasenbio.comoup.comfrontiersin.org These systems rely on an Aureobasidin A resistance gene (AUR1-C), which allows researchers to study protein-DNA and protein-protein interactions by linking them to cell survival in the presence of the antibiotic. yeasenbio.comoup.com This application is built upon the knowledge of the compound's specific target—inositol (B14025) phosphorylceramide (IPC) synthase, the product of the AUR1 gene. yeasenbio.com

Structure Activity Relationship Sar Studies of Aureobasidins

General Methodologies for SAR Determination

The investigation of structure-activity relationships for cyclic peptides like aureobasidins typically involves the synthesis of numerous analogs with systematic modifications to the parent structure rsc.orgrsc.orgbohrium.comnih.govmdpi.comnih.gov. These methods often include:

Chemical Synthesis: Total synthesis or semi-synthesis allows for precise alterations to individual amino acid residues, the hydroxy acid moiety, or N-methylation patterns rsc.orgijcce.ac.ir. This approach enables the creation of libraries of related compounds for screening.

Library-Based Screening: High-throughput screening of diverse cyclic peptide libraries, often generated through methods like mRNA display, phage display, or combinatorial chemistry, allows for the rapid identification of compounds with desired biological activities rsc.orgbohrium.commdpi.com.

Metabolite Analysis: Isolation and characterization of naturally occurring variants from fermentation broths can reveal structural differences that correlate with varying levels of antifungal activity nih.gov.

These methodologies aim to identify key structural elements responsible for target binding and biological efficacy, guiding the design of more potent and selective derivatives rsc.orgrsc.orgmdpi.comnih.gov.

Influence of Amino Acid Residues on Antifungal Potency

The antifungal activity of aureobasidins is intricately linked to the specific amino acid sequence and the presence of unique structural motifs within the cyclic depsipeptide ring. SAR studies have pinpointed several regions and residues critical for potency.

Impact of Hydroxy Acid Moiety (e.g., 2-hydroxy-3-methylpentanoic acid, 2-hydroxyisovaleric acid)

The hydroxy acid component, typically 2-hydroxy-3-methylpentanoic acid (Hmp), is a defining feature of aureobasidins nih.govresearchgate.net. Studies on newly identified aureobasidins, such as S2b, S3, and S4, revealed that the presence of a hydroxylated Hmp moiety contributed to high antifungal activity against Candida species and Cryptococcus neoformans nih.gov. While 2-hydroxyisovaleric acid is structurally related hmdb.canih.gov, the specific nature of the hydroxy acid, including its stereochemistry, can influence activity researchgate.netacs.org.

Substitutions at Conserved and Variable Positions (e.g., Phenylalanine, Proline, Leucine, Valine, Isoleucine, Threonine)

Modifications at various amino acid positions have yielded significant insights into aureobasidin SAR.

Positions 3 and 4 (Phenylalanine and N-methyl-Phenylalanine): Alterations in these positions have shown a notable impact on the antifungal spectrum. For instance, the analog [L-biphenylalanyl³,N-methyl-D-alanyl⁴]-Aureobasidin A (AbA) demonstrated improved activity against Aspergillus fumigatus, a pathogen against which native AbA has limited efficacy researchgate.netacs.org. Similarly, substituting N-methyl-D-Ala or sarcosine (B1681465) for N-methyl-L-Phe at position 4, especially when combined with modifications at position 3 (L-Phe), resulted in compounds with significantly enhanced activity against A. fumigatus researchgate.netnih.gov. Conversely, halogenation of the phenylalanine rings at positions 3 and 4 did not improve activity against C. albicans and may even diminish activity against A. fumigatus nih.gov.

Position 6 (allo-Isoleucine): Replacing L-allo-isoleucine with Leucine at position 6 resulted in an analog (Aureobasidin I) with similar antifungal activity against C. albicans compared to Aureobasidin A researchgate.netijcce.ac.ir.

Other Positions: Modifications at positions 6, 7, or 8 with amino acids such as L-glutamic acid, delta-hydroxy-L-norvaline, or delta-hydroxy-N-methyl-L-norvaline have been explored in SAR studies researchgate.netresearchgate.net.

Effects of N-Methylation Patterns

N-methylation is a common feature in aureobasidins, appearing in residues like N-methyl-L-valine and N-methyl-L-phenylalanine researchgate.netnih.gov. While specific detailed SAR data solely on N-methylation patterns for Aureobasidin S4 is limited in the provided results, N-methylation in peptides is generally known to influence conformational stability, resistance to proteolysis, and receptor binding, thereby impacting biological activity rsc.orgmdpi.comhealthmatters.io.

Correlation between Antifungal SAR and Other Biological Activities (e.g., P-glycoprotein Inhibition)

Aureobasidins exhibit a range of biological activities beyond their primary antifungal effects. One notable activity is the inhibition of the human multidrug resistance (MDR) P-glycoprotein (P-gp) transporter nih.gov. SAR studies have explored the relationship between structural modifications and P-gp inhibitory potential. It was observed that certain modifications, such as the [2,3-dehydro-MeVal(9)]-Aureobasidin A analog, displayed potent P-gp inhibitory activity, being significantly more potent than Aureobasidin A itself nih.gov. However, a crucial finding was that the SAR for P-glycoprotein inhibition did not consistently correlate with the SAR for antifungal activity, particularly concerning the mechanism involving inositol (B14025) phosphoceramide synthase in Saccharomyces cerevisiae nih.gov. This suggests that different structural features might be optimized for each specific biological target.

Investigation of Lipophilic Analogues and Alkyl Chain Modifications

Aureobasidins are a class of cyclic depsipeptide antibiotics produced by Aureobasidium pullulans, known for their potent antifungal activity nih.govnih.govresearchgate.net. This compound, identified as one of the newer members of this family, exhibits higher hydrophilicity in reversed-phase HPLC compared to earlier isolated aureobasidins and demonstrates significant activity against Candida species and Cryptococcus neoformans nih.gov. While extensive SAR studies have been conducted on Aureobasidin A (AbA), the principles derived from these investigations are crucial for understanding the broader class, including this compound, particularly concerning modifications that influence lipophilicity and alkyl chain length.

Research into lipophilic analogues, specifically involving modifications to alkyl chains, has revealed critical insights into the structural requirements for optimal antifungal activity. Studies focusing on Aureobasidin A derivatives have explored the esterification of carboxyl groups, such as the gamma-carboxyl group of L-glutamic acid residues at positions 6, 7, or 8, with various alcohols nih.gov.

The introduction of shorter alkyl chains, specifically C4 and C6 alcohols, via esterification, has been shown to significantly enhance the antifungal activities of these analogues against Candida species nih.gov. Among these, the C6 alcohol ester derivative demonstrated the strongest antifungal activity against Candida species among the tested lipophilic analogues nih.govresearchgate.net. In contrast, the extension of these alkyl chains to longer lengths, such as C14, resulted in a complete loss of antifungal activity nih.gov. This suggests a specific range for lipophilic chain length is optimal for interaction with fungal targets, with excessively long chains being detrimental to efficacy. Notably, these particular lipophilic analogues did not exhibit activity against Cryptococcus neoformans nih.gov.

Modification Site (Esterification of γ-carboxyl group)Alkyl Chain LengthEffect on Antifungal Activity (Candida spp.)Notes
Position 6 (e.g., in [L-Glu6] derivatives)C4Significantly enhancedEsterification with shorter alkyl alcohols enhanced activity.
Position 6 (e.g., in [L-Glu6] derivatives)C6Strongest enhancementShowed the strongest antifungal activity among tested lipophilic analogues.
Position 6, 7, or 8C14Total loss of activityIntroduction of longer alkyl chains resulted in a complete loss of antifungal activity.

Mechanisms of Resistance to Aureobasidins

Acquired Resistance in Fungal Pathogens (e.g., Candida albicans, Saccharomyces cerevisiae)

Fungal pathogens like Candida albicans and Saccharomyces cerevisiae can develop acquired resistance to aureobasidins through several mechanisms. In C. albicans, rapid adaptation to aureobasidin A (AbA) has been observed to occur predominantly through chromosomal aneuploidy, specifically trisomy of chromosome 1 frontiersin.orgnih.govnih.gov. This genetic instability allows for a quick, albeit often unstable, acquisition of resistance. In S. cerevisiae, resistance is more commonly associated with specific gene mutations or amplifications yeasenbio.comoup.comnih.gov. Studies have shown that S. cerevisiae can develop resistance through the overexpression of specific genes involved in drug efflux or those that modulate the activity of the target enzyme oup.comnih.govnih.govresearchgate.netnih.govoup.comasm.org.

Genetic Basis of Resistance

The genetic underpinnings of aureobasidin resistance are diverse, ranging from direct alterations of the drug's target to broader cellular defense mechanisms.

Mutations and Overexpression of the AUR1 Gene (encoding IPC Synthase)

The primary target of aureobasidins is inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme encoded by the AUR1 gene in yeasts yeasenbio.comasm.orgtakarabio.com. Resistance to aureobasidins is frequently mediated by alterations in the AUR1 gene itself. This can occur through point mutations within the AUR1 gene that lead to amino acid substitutions near the aureobasidin A-binding site, thereby interfering with the drug's ability to inhibit the enzyme's activity researchgate.netnih.gov. Alternatively, overexpression of the AUR1 gene can also confer resistance by increasing the cellular pool of the target enzyme, making it more difficult for the drug to achieve inhibitory concentrations oup.comnih.govoup.com.

Chromosomal Aneuploidy and its Impact on Drug Susceptibility (e.g., Chromosome 1 Trisomy in C. albicans)

Chromosomal aneuploidy, particularly the gain of entire chromosomes or chromosome segments, has emerged as a significant mechanism for rapid adaptation and resistance in Candida albicans frontiersin.orgnih.govnih.gov. Specifically, trisomy of chromosome 1 (having three copies instead of two) has been identified as a predominant mechanism conferring resistance to aureobasidin A frontiersin.orgnih.govnih.gov. This aneuploidy not only upregulates genes located on the trisomic chromosome, such as PDR16, but also influences the expression of genes on other chromosomes, including AUR1 frontiersin.orgnih.gov. This pleiotropic effect of aneuploidy can lead to altered susceptibility not only to aureobasidin A but also to other antifungal agents, resulting in cross-resistance frontiersin.orgnih.govfrontiersin.org.

Involvement of Pleiotropic Drug Resistance (PDR) Genes (e.g., PDR16 overexpression)

Pleiotropic drug resistance (PDR) genes play a crucial role in cellular defense against a wide range of xenobiotics, including antifungal drugs mdpi.com. In Saccharomyces cerevisiae, the overexpression of the PDR16 gene, which encodes a phosphatidylinositol transfer protein, has been shown to confer resistance to aureobasidin A frontiersin.orgoup.comnih.govresearchgate.netnih.govoup.com. It is hypothesized that PDR16 overexpression may reduce the effectiveness of aureobasidin A against its intracellular target, IPC synthase, possibly by modulating the cellular lipid environment or membrane composition oup.comnih.govoup.com.

Role of ATP-Binding Cassette (ABC) Transporters in Efflux (e.g., YOR1 overexpression)

ATP-binding cassette (ABC) transporters are integral membrane proteins that function as efflux pumps, actively transporting a variety of substrates out of the cell mdpi.com. In S. cerevisiae, the overexpression of the YOR1 gene, which encodes an ABC transporter, has been identified as a mechanism conferring resistance to aureobasidin A nih.govnih.govresearchgate.netasm.org. This efflux activity likely reduces the intracellular concentration of aureobasidin A, thereby mitigating its inhibitory effect on IPC synthase nih.govresearchgate.netasm.org. The PDR5 gene, another ABC transporter, has also been implicated in aureobasidin A resistance, with YOR1 being considered more critical for this specific resistance mechanism nih.govnih.govresearchgate.netasm.org.

Alterations in Sphingolipid and Ergosterol (B1671047) Biosynthesis Pathways and Cross-Resistance

The primary target of aureobasidins is the sphingolipid biosynthesis pathway, specifically the synthesis of inositol phosphorylceramides (IPCs) yeasenbio.comasm.orgtakarabio.com. Consequently, alterations within this pathway can impact cellular susceptibility. Impairment in the biosynthesis of ergosterol, another essential fungal membrane lipid, has been linked to aureobasidin A resistance in S. cerevisiae, often in a PDR16-dependent manner researchgate.netresearchgate.net. This suggests a functional interplay between sphingolipid and ergosterol metabolism in conferring resistance. Furthermore, as noted with chromosomal aneuploidy, resistance mechanisms can lead to cross-resistance or cross-tolerance to other antifungal agents, highlighting the complex interplay of cellular defense pathways frontiersin.orgnih.govfrontiersin.org.

Synthetic Analogues and Novel Derivatives Research

Chemical Synthesis Methodologies for Aureobasidin Analogs (e.g., Solid-Phase Peptide Synthesis, Solution-Phase Synthesis, Coupling Reagents)

The synthesis of aureobasidin analogues is a complex undertaking due to their highly N-methylated cyclic depsipeptide structure. Researchers have successfully employed a combination of solid-phase peptide synthesis (SPPS) and solution-phase synthesis to construct these molecules. ijcce.ac.irijcce.ac.irresearchgate.net

A common strategy involves the assembly of the linear peptide precursor on a solid support, such as 2-chlorotrityl chloride resin, using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. ijcce.ac.ir The formation of amide bonds, particularly those involving N-methylated amino acids, requires efficient coupling reagents to overcome steric hindrance. A variety of reagents have been utilized for this purpose. ijcce.ac.irijcce.ac.ir

Following the assembly of the linear peptide, the crucial cyclization step is typically performed in the solution phase. ijcce.ac.irijcce.ac.ir This involves cleaving the peptide from the resin and then inducing intramolecular cyclization at low concentrations to favor the formation of the desired cyclic product over intermolecular polymerization.

Synthesis PhaseMethod/ReagentPurpose
Linear Peptide Assembly Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to build the linear precursor. ijcce.ac.ir
2-Chlorotrityl chloride resinSolid support for peptide assembly. ijcce.ac.ir
Fmoc strategyProtecting group for the N-terminus of amino acids. ijcce.ac.ir
Amide Bond Formation HATU/HOAtCoupling reagents to facilitate peptide bond formation. ijcce.ac.irijcce.ac.ir
HBTU/HOBtAlternative coupling reagents. ijcce.ac.irijcce.ac.ir
BTC/sym-collidineAnother set of coupling reagents used in the synthesis. ijcce.ac.irijcce.ac.ir
PyBrop or BOPReagents used for cyclization of the linear nonapeptide of Aureobasidin A. ijcce.ac.ir
Cyclization Solution-Phase SynthesisIntramolecular cyclization of the linear precursor to form the cyclic peptide. ijcce.ac.irijcce.ac.ir
HATUReagent used to facilitate the cyclization of the linear precursor in a dilute solution. ijcce.ac.irresearchgate.net

Challenges and Strategies in Aureobasidin Analog Synthesis

The synthesis of aureobasidin analogues presents several significant challenges. The presence of multiple N-methylated amino acids can hinder the efficiency of peptide bond formation. ijcce.ac.ir Furthermore, the synthesis of these depsinonapeptides is complicated by difficulties in coupling the hydroxy acid moiety and the poor attachment of subsequent residues to the depsihexapeptidyl resin. ijcce.ac.ir

Purification of both the linear depsipeptides and the final cyclic products is often problematic due to their highly nonpolar nature, which can lead to low yields of the final product. ijcce.ac.ir To address some of these synthetic hurdles, researchers have developed strategies such as replacing the hydroxy acid residue with a corresponding D-amino acid. ijcce.ac.ir This modification simplifies the synthesis by avoiding the challenging ester bond formation and potential hydrolysis of the ester bond during the synthesis process, which has been observed to result in low product yields. ijcce.ac.ir This approach is expected to yield peptide analogs that are simpler to synthesize and may also provide more polar cyclic peptides, which would be easier to purify. ijcce.ac.ir

Design and Characterization of Cyclic Nonapeptide and Heptapeptide (B1575542) Analogs

In the quest for more synthetically accessible yet biologically active analogues, researchers have designed and synthesized various cyclic nonapeptide and heptapeptide analogues of Aureobasidin B. ijcce.ac.irijcce.ac.ir One study successfully synthesized four cyclic nonapeptides (NP1-NP4) and ten cyclic heptapeptides (HP1-HP2, HP4-HP11). ijcce.ac.irijcce.ac.ir

The design strategy for the heptapeptide analogues was based on one of the more structurally altered nonapeptides, NP1. ijcce.ac.ir By systematically eliminating pairs of opposing residues, researchers aimed to evaluate the impact on the molecule's hydrophobicity and antifungal activity. ijcce.ac.ir This approach also has the practical advantages of a shorter and less expensive synthesis compared to the larger nonapeptides. ijcce.ac.ir The synthesized analogues were characterized to confirm their structures, and some demonstrated moderate antifungal activity against Candida albicans. ijcce.ac.irijcce.ac.ir

Analog TypeNumber SynthesizedDesign Strategy
Cyclic Nonapeptides 4 (NP1-NP4)Modifications to the original Aureobasidin B structure. ijcce.ac.irijcce.ac.ir
Cyclic Heptapeptides 10 (HP1-HP2, HP4-HP11)Based on the NP1 structure, with systematic elimination of residue pairs to reduce size and complexity. ijcce.ac.irijcce.ac.ir

Discovery and Structural Elucidation of Novel Natural Aureobasidin Analogs (e.g., Persephacin)

Beyond synthetic efforts, the exploration of natural sources continues to yield novel aureobasidin analogues. A notable example is the discovery of persephacin, an antifungal compound isolated from the endophytic fungus Elsinoë sp. drugdiscoverynews.comacs.orgnih.gov

Structural elucidation revealed persephacin to be a unique member of the aureobasidin family. drugdiscoverynews.comacs.org Its molecular formula was determined as C₅₇H₁₀₂N₈O₁₁. acs.org A key distinguishing feature of persephacin is the absence of the two phenylalanine residues typically found in other aureobasidins. acs.orgnih.gov In their place, persephacin incorporates a novel amino acid residue, which has been named persephanine. drugdiscoverynews.comacs.orgnih.gov The discovery of this naturally occurring analogue with a unique structural modification provides new insights into the structural diversity of this class of compounds and holds potential for overcoming resistance in some fungal pathogens. drugdiscoverynews.comacs.org In vitro studies have shown persephacin to be effective against a broad range of pathogenic fungi. drugdiscoverynews.com

Engineered Biosynthesis for Novel Analog Production

Engineered biosynthesis represents a promising avenue for the production of novel aureobasidin analogues. This approach involves manipulating the biosynthetic pathways of the producing organism to incorporate non-natural building blocks or to alter the structure of the final product.

One method, known as precursor-directed biosynthesis, has been successfully applied to Aureobasidium pullulans. By feeding the fungal culture various amino acid analogues in a chemically defined medium, researchers have been able to generate new aureobasidin analogues. nih.gov This technique has resulted in the replacement of amino acids at positions 3 (L-phenylalanine), 4 (N-methyl-L-phenylalanine), 5 (L-proline), 6 (L-allo-isoleucine), and 8 (L-leucine) with analogues such as o-fluoro-L-phenylalanine, 4-hydroxy-L-proline, L-norleucine, and L-norvaline, leading to the production of eight new analogues. nih.gov Interestingly, the valine-related moieties at positions 2, 7, and 9 were not replaced by exogenous amino acid analogues in these experiments. nih.gov

Biotechnological Production and Strain Improvement

Optimization of Fermentation Conditions for Aureobasidin Production

The yield of aureobasidins from Aureobasidium pullulans is highly dependent on the specific conditions of the fermentation process. Key physical and chemical parameters must be carefully controlled to maximize productivity. Research has demonstrated that optimizing these factors can lead to substantial increases in the final product concentration.

One study focusing on Aureobasidium pullulans strain PA-2 utilized response surface methodology (RSM) to systematically optimize fermentation conditions for the production of Aureobasidin A. agriculturejournals.czagriculturejournals.cz The initial yield of 610 mg/L was significantly improved by refining several key parameters. agriculturejournals.cz The investigation identified the optimal settings for inoculum size, rotation speed, culture temperature, liquid volume, and initial pH. agriculturejournals.czagriculturejournals.cz By implementing these optimized conditions, the researchers achieved an observed yield of 920 mg/L, which represents a 51% increase compared to the pre-optimization state. agriculturejournals.czagriculturejournals.cz The model predicted an even higher yield of 940 mg/L, indicating the robustness of the optimization. agriculturejournals.cz

Detailed findings from this optimization research are summarized below:

ParameterOptimized Value
Inoculum Size6.8% (v/v)
Rotation Speed216 rpm
Culture Temperature26 °C
Liquid Volume125 mL
Initial pH7.0
Resulting Yield 920 mg/L

This table summarizes the optimal fermentation conditions for Aureobasidin A production by A. pullulans PA-2, leading to a 51% increase in yield. agriculturejournals.czagriculturejournals.cz

Other studies on Aureobasidium pullulans for the production of different metabolites, such as gluconic acid, have also shown that pH values between 6.5 and 7.0 and temperatures between 29 and 31°C are optimal for productivity, reinforcing the importance of precise environmental control in fermentation processes. nih.gov

Strain Development and Engineering of Producer Organisms

Improving the inherent productive capacity of the microbial host is a cornerstone of biotechnological manufacturing. For Aureobasidium pullulans, the natural producer of aureobasidins, strain development focuses on isolating superior natural variants and creating enhanced mutants through genetic engineering. takarabio.comtakarabio.com

The original isolation of Aureobasidin A came from Aureobasidium pullulans strain R106. takarabio.comtakarabio.com However, there is significant intra-species variation in metabolic output. semanticscholar.org Strain improvement strategies aim to overcome the limitations of wild-type organisms. Mutagenesis, using chemical agents like ethidium (B1194527) bromide and ethyl methane (B114726) sulfonate, is a common technique to induce random genetic changes, which can then be screened for desired traits such as overproduction of a target compound. nih.gov This approach has been successfully applied to A. pullulans to enhance the production of other valuable biomolecules like fructosyltransferase. nih.gov Such established methods offer a viable pathway for developing hyper-producing strains for aureobasidins.

Recombinant Expression Systems for Antifungal Peptides (e.g., Pichia pastoris, Penicillium chrysogenum)

While optimizing the natural producer is a primary strategy, expressing antifungal peptides in heterologous hosts is an alternative and powerful approach. Recombinant expression systems can offer several advantages, including higher yields, simplified purification, and the ability to bypass complex regulatory pathways present in the native organism.

Pichia pastoris (reclassified as Komagataella pastoris) is a widely used methylotrophic yeast for recombinant protein production. nih.gov Its advantages include the ability to grow to very high cell densities, the availability of strong and tightly regulated promoters (like the AOX1 promoter), and the capacity for post-translational modifications, which are often crucial for the proper folding and activity of complex peptides. nih.govnih.gov The system's limited secretion of native proteins simplifies the purification of the desired recombinant product from the culture medium. nih.gov Researchers have successfully used P. pastoris to produce various antimicrobial peptides, achieving yields as high as 0.5 g/L in optimized fermentation conditions. frontiersin.org

Penicillium chrysogenum , famous for its role in producing penicillin, has also been developed into a robust host for expressing heterologous proteins and other secondary metabolites. mdpi.comnih.gov Decades of industrial use have resulted in a deep understanding of its genetics and fermentation behavior. mdpi.com Advanced genetic tools and synthetic biology techniques are now being applied to repurpose P. chrysogenum as a cell factory for various biotechnological products. mdpi.com For instance, expression systems have been established that utilize strong, inducible promoters to achieve high-yield production of antifungal proteins. mdpi.com

The use of such established platforms could potentially overcome yield limitations in the native Aureobasidium host and facilitate the large-scale, cost-effective production of Aureobasidin S4 and other related antifungal peptides.

Future Research Directions

Further Elucidation of Biosynthetic Pathways and Enzymes

Aureobasidin A, a cyclic depsipeptide produced by the fungus Aureobasidium pullulans, has its biosynthesis encoded by a gene complex. agriculturejournals.czagriculturejournals.cz The enzyme inositol (B14025) phosphorylceramide (IPC) synthase, encoded by the AUR1 gene, is a key component in this pathway and is the direct target of Aureobasidin A. asm.orgtakarabio.com This enzyme is crucial for the synthesis of sphingolipids, which are essential components of fungal cell membranes. ontosight.aimdpi.com

Future research will likely focus on a more detailed characterization of the entire biosynthetic gene cluster of Aureobasidin S4 and other aureobasidins. This includes identifying and characterizing all the enzymes involved in its production, which could open avenues for engineered or combinatorial biosynthesis to create novel analogs. acs.org Understanding the complete pathway could lead to the development of more potent and specific antifungal agents. nih.gov

A newly discovered aureobasidin analogue, persephacin, produced by an Elsinoë sp., highlights the potential for finding novel producers and biosynthetic pathways in other fungal species. acs.org Comparative genomics between different Aureobasidium species and other aureobasidin-producing fungi could reveal variations in the biosynthetic pathways and the evolution of these potent antifungal compounds. nih.gov

Development of Next-Generation IPC Synthase Inhibitors

The fungal enzyme inositol phosphorylceramide (IPC) synthase is an attractive target for antifungal drug development because it is essential for fungal viability and absent in mammals. nih.govasm.org Aureobasidin A is a potent inhibitor of this enzyme. ontosight.aiasm.org However, the development of new and improved IPC synthase inhibitors is an active area of research.

Several other natural products, including khafrefungin, rustmicin, and pleofungins, also target IPC synthase. mdpi.compatsnap.com The pleofungins, isolated from a Phoma sp., are particularly interesting as they show efficacy against Aspergillus fumigatus, a fungus that is intrinsically resistant to Aureobasidin A. nih.govresearchgate.net This suggests that different inhibitors may interact with the enzyme in distinct ways, offering opportunities to overcome resistance.

The development of next-generation inhibitors will likely involve several strategies:

Screening of compound libraries: High-throughput screening of large chemical libraries against IPC synthase can identify novel chemical scaffolds for further development. researchgate.net

Structure-activity relationship (SAR) studies: Understanding how the chemical structure of inhibitors like Aureobasidin A and pleofungins relates to their activity can guide the design of more potent and selective molecules. mdpi.com

Synthetic and semi-synthetic modifications: Chemical modification of existing inhibitors, such as Aureobasidin A and galbonolide (rustmicin), can lead to derivatives with improved properties. acs.orgvictoria.ac.nz For example, semi-synthetic modification of the N-Me-Phe at position #4 in aureobasidin A has produced potent analogues with improved activity spectra. acs.org

Targeting protozoan IPC synthase: IPC synthase is also a validated drug target in protozoan parasites like Leishmania and Trypanosoma. patsnap.comnih.gov Developing inhibitors with broad-spectrum activity against both fungal and protozoan pathogens would be highly valuable. nih.gov

Strategies to Overcome Intrinsic and Acquired Resistance

Fungal resistance to antifungal agents is a growing clinical challenge. modares.ac.iracs.org While Aureobasidin A is potent against many fungi, some, like Aspergillus fumigatus, exhibit intrinsic resistance. asm.org Additionally, acquired resistance can develop through mutations.

Intrinsic Resistance: The intrinsic resistance of A. fumigatus to Aureobasidin A is not due to a lack of a sensitive target, as its IPC synthase is inhibited by the compound. nih.gov Instead, resistance appears to be mediated by increased drug efflux, a process where the fungus actively pumps the drug out of the cell. asm.orgnih.gov The use of multidrug resistance modulators like verapamil (B1683045) can lower the minimum inhibitory concentration (MIC) of Aureobasidin A for A. fumigatus, supporting the role of efflux pumps. nih.gov Identifying the specific transporters involved is a key area for future research. asm.org

Acquired Resistance: Acquired resistance to Aureobasidin A in normally susceptible species like Saccharomyces cerevisiae can arise from mutations in the AUR1 gene, which encodes IPC synthase. oup.com These mutations can alter the enzyme's structure, preventing the inhibitor from binding effectively. oup.com Overexpression of genes like PDR16, which encodes a phosphatidylinositol transfer protein, has also been shown to confer resistance to Aureobasidin A. oup.com

Strategies to overcome resistance include:

Combination Therapy: Using this compound in combination with other antifungal drugs that have different mechanisms of action can create synergistic effects and reduce the likelihood of resistance emerging. modares.ac.ir

Efflux Pump Inhibitors: Developing compounds that block the action of fungal efflux pumps could restore the activity of Aureobasidin A against intrinsically resistant fungi like A. fumigatus.

Development of Novel Inhibitors: Creating new IPC synthase inhibitors that are not affected by existing resistance mechanisms is a crucial long-term strategy. acs.org This could involve designing inhibitors that bind to different sites on the enzyme or are not substrates for efflux pumps.

Exploration of Synergistic Effects with Existing Antifungal Chemotherapies

Combining this compound with existing antifungal drugs is a promising strategy to enhance efficacy, broaden the spectrum of activity, and combat drug resistance. modares.ac.irresearchgate.net

Synergy with Azoles: Studies have shown a synergistic effect when Aureobasidin A is combined with fluconazole, an azole antifungal, against fluconazole-resistant strains of Candida albicans. modares.ac.irresearchgate.net This combination can reduce the MIC of both drugs, potentially increasing their effectiveness and minimizing toxicity. modares.ac.ir The synergistic interaction has been observed against both planktonic cells and biofilms of resistant Candida species. researchgate.netmdpi.com The proposed mechanism involves the disruption of sphingolipid biosynthesis by Aureobasidin A, which may compromise the fungal cell membrane and enhance the activity of azoles that target ergosterol (B1671047) biosynthesis. researchgate.net

Synergy with Other Antifungals: The potential for synergistic interactions extends to other classes of antifungals as well. For instance, combining Aureobasidin A with amphotericin B, a polyene antifungal, has shown improved efficacy against cryptococcal meningitis in animal models. researchgate.net Another study found synergistic effects when aspirin (B1665792) was combined with amphotericin B or 5-fluorocytosine (B48100) against C. albicans biofilms. jmb.or.kr Exploring combinations of this compound with other antifungals like echinocandins, which target glucan synthesis, could also yield beneficial outcomes. mdpi.com

Future research in this area should focus on:

Systematically evaluating the in vitro and in vivo synergistic effects of this compound with a wide range of clinically used antifungal agents against a diverse panel of pathogenic fungi.

Investigating the molecular mechanisms underlying these synergistic interactions to optimize combination therapies.

Conducting preclinical and clinical studies to assess the safety and efficacy of promising combination regimens.

Q & A

Q. What is the molecular structure of Aureobasidin S4, and how does its configuration influence antifungal activity?

this compound (CAS 153954-75-7) is a cyclic peptide with the molecular formula C₆₀H₉₂N₈O₁₂ and a complex macrocyclic structure . Its antifungal activity is attributed to its ability to inhibit inositol phosphorylceramide synthase, disrupting fungal membrane integrity. Methodologically, structural elucidation relies on techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Researchers should cross-validate structural data with mass spectrometry (MS) and compare results against established databases to confirm purity and identity .

Q. What standardized in vitro assays are recommended for evaluating the antifungal efficacy of this compound?

The agar dilution method is widely used to determine the minimum inhibitory concentration (MIC) of this compound against fungal strains like Candida albicans. For example, MIC values for this compound against fluconazole-resistant C. albicans ATCC 76615 were reported as 2 μg/mL in isolation and 0.5 μg/mL in combination with fluconazole . Key steps include:

  • Preparing serial dilutions of the compound in agar plates.
  • Inoculating with standardized fungal suspensions (e.g., 10⁴ CFU/mL).
  • Incubating at 37°C for 48 hours. Data should include raw MIC values, growth controls, and statistical validation of replicates .

Q. What mechanisms underlie the antifungal activity of this compound?

this compound targets inositol phosphorylceramide synthase , a critical enzyme in sphingolipid biosynthesis in fungi. Methodological validation involves:

  • Enzyme inhibition assays using radiolabeled substrates (e.g., ³H-inositol).
  • Membrane permeability studies via fluorescent dye uptake (e.g., propidium iodide).
  • Gene knockout models to confirm target specificity (e.g., INO1 gene deletion in Saccharomyces cerevisiae) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values of this compound across fungal species?

Discrepancies in MIC values often arise from variations in strain susceptibility , culture conditions (e.g., pH, temperature), or assay protocols . To address this:

  • Use standardized reference strains (e.g., ATCC or CLSI guidelines).
  • Include internal controls (e.g., fluconazole for Candida species).
  • Apply statistical models (e.g., ANOVA with post-hoc tests) to analyze inter-laboratory variability . For example, MIC discrepancies between C. albicans and C. glabrata may reflect differences in efflux pump expression, necessitating transcriptomic profiling .

Q. What methodological approaches validate synergistic interactions between this compound and other antifungals?

Synergy is assessed using checkerboard assays and fractional inhibitory concentration (FIC) indices . For instance, combining this compound (MIC: 2 μg/mL) with fluconazole (MIC: 64 μg/mL) reduced their MICs to 0.5 μg/mL and 16 μg/mL, respectively, indicating synergy (FIC index ≤0.5) . Key steps include:

  • Preparing a matrix of compound concentrations.
  • Calculating FIC indices: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
  • Validating results with time-kill curves or isobologram analysis .

Q. How can structural modifications of this compound enhance its antifungal spectrum or reduce toxicity?

Rational design strategies include:

  • Side-chain substitutions to improve solubility (e.g., replacing hydrophobic residues with polar groups).
  • Ring-opening experiments to assess macrocycle flexibility.
  • In vitro toxicity assays using mammalian cell lines (e.g., HEK-293) to compare therapeutic indices. For example, substituting the L-alloisoleucine residue with D-amino acids may reduce proteolytic degradation .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound?

  • Murine disseminated candidiasis models : Inject immunocompromised mice with C. albicans and administer this compound intravenously (e.g., 5 mg/kg/day).
  • Galleria mellonella larvae : Monitor survival rates and fungal burden after injection with fungal conidia. Data should include Kaplan-Meier survival curves, histopathology, and pharmacokinetic parameters (e.g., half-life, bioavailability) .

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Aureobasidin S4

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